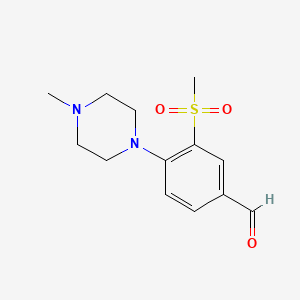

4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde

Beschreibung

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing unambiguous identification through its official name: 4-(4-methylpiperazin-1-yl)-3-methylsulfonylbenzaldehyde. This designation clearly indicates the substitution pattern on the benzaldehyde core, with the piperazine ring attached at the 4-position and the methylsulfonyl group at the 3-position of the benzene ring. The compound is registered under Chemical Abstracts Service number 1197193-43-3, which serves as its unique chemical identifier in databases worldwide.

Alternative systematic names include this compound and Benzaldehyde, 4-(4-methyl-1-piperazinyl)-3-(methylsulfonyl)-. The nomenclature reflects the structural hierarchy where the benzaldehyde serves as the parent structure, with substituents numbered according to their positions relative to the aldehyde functional group. The methylpiperazine moiety is designated as a 4-methyl-1-piperazinyl substituent, emphasizing the nitrogen atom connectivity at position 1 of the piperazine ring and the methyl group attachment at position 4.

The systematic identification extends to its molecular descriptors, including the Simplified Molecular Input Line Entry System representation: CN1CCN(CC1)C2=C(C=C(C=C2)C=O)S(=O)(=O)C. This linear notation provides a complete structural description that can be interpreted by chemical databases and computational chemistry software. The International Chemical Identifier string further standardizes the molecular representation: InChI=1S/C13H18N2O3S/c1-14-5-7-15(8-6-14)12-4-3-11(10-16)9-13(12)19(2,17)18/h3-4,9-10H,5-8H2,1-2H3.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₃H₁₈N₂O₃S, indicating a composition of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. This empirical formula corresponds to a molecular weight of 282.36 grams per mole, calculated through standard atomic mass contributions.

The molecular composition analysis reveals important structural features that influence the compound's physicochemical properties. The presence of two nitrogen atoms exclusively within the piperazine ring system contributes to the basic character of the molecule, while the three oxygen atoms are distributed between the aldehyde carbonyl group and the sulfonyl moiety. The sulfur atom exists in the plus-six oxidation state within the methylsulfonyl group, forming two sulfur-oxygen double bonds characteristic of sulfonyl functional groups.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃S |

| Molecular Weight | 282.36 g/mol |

| Carbon Atoms | 13 |

| Hydrogen Atoms | 18 |

| Nitrogen Atoms | 2 |

| Oxygen Atoms | 3 |

| Sulfur Atoms | 1 |

| Degree of Unsaturation | 6 |

The degree of unsaturation calculation yields a value of six, accounting for the benzene ring (four degrees), the aldehyde carbonyl group (one degree), and the sulfonyl group (one degree). This analysis confirms the presence of the aromatic system and the two carbonyl-type functionalities without requiring additional ring systems or multiple bonds.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis provides crucial structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers detailed information about the molecular framework and substitution patterns. The proton nuclear magnetic resonance spectrum exhibits characteristic signals consistent with the proposed structure, including aromatic proton resonances for the substituted benzene ring and aliphatic signals for the piperazine and methyl groups.

The aromatic region typically displays three distinct proton environments corresponding to the trisubstituted benzene ring. The aldehyde proton appears as a characteristic singlet at approximately 10 parts per million, consistent with formyl group chemical shifts. The piperazine ring protons manifest as complex multiplets in the aliphatic region, reflecting the chair conformation and axial-equatorial proton environments. The N-methyl group attached to the piperazine ring produces a sharp singlet typically observed around 2.3 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing distinct carbon environments within the molecule. The aldehyde carbon resonates at approximately 191 parts per million, characteristic of aromatic aldehyde carbonyl groups. The aromatic carbon signals appear in the expected range of 120-140 parts per million, with the substituted carbons showing characteristic chemical shift patterns. The piperazine carbon atoms exhibit signals in the aliphatic region, typically between 40-60 parts per million, while the methyl groups produce upfield signals around 20-30 parts per million.

Infrared spectroscopy reveals characteristic functional group vibrations that confirm the molecular structure. The aldehyde carbonyl stretch appears as a strong absorption around 1700 wavenumbers, while the sulfonyl group exhibits characteristic symmetric and asymmetric stretching vibrations near 1150 and 1350 wavenumbers respectively. Aromatic carbon-carbon stretching vibrations manifest in the 1400-1600 wavenumber region, and carbon-hydrogen stretching modes appear around 2800-3000 wavenumbers.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. The molecular ion peak appears at mass-to-charge ratio 282, corresponding to the calculated molecular weight. Characteristic fragmentation includes loss of the methylsulfonyl group and breakdown of the piperazine ring system, producing diagnostic fragment ions that support structural assignment.

X-ray Crystallography and Solid-State Structure

Crystallographic analysis provides definitive three-dimensional structural information when high-quality single crystals can be obtained. The solid-state structure reveals important conformational preferences and intermolecular interactions that influence the compound's physical properties. Crystal packing arrangements often involve hydrogen bonding networks and π-π stacking interactions between aromatic rings.

The benzene ring typically adopts a planar geometry, with substituents positioned according to their steric and electronic requirements. The piperazine ring generally assumes a chair conformation in the solid state, minimizing torsional strain and nonbonded interactions. The methylsulfonyl group orientation depends on intramolecular and intermolecular forces, including potential hydrogen bonding with neighboring molecules.

Crystallographic studies of related compounds suggest that the aldehyde group may participate in weak hydrogen bonding interactions with electron-rich centers in adjacent molecules. The sulfonyl oxygen atoms can serve as hydrogen bond acceptors, contributing to crystal stability through intermolecular associations. These structural features influence the compound's solubility, melting point, and other solid-state properties.

Unit cell parameters and space group symmetry provide additional insights into molecular packing efficiency and crystal stability. The presence of polar functional groups typically leads to preferential orientation within the crystal lattice, optimizing electrostatic interactions and minimizing steric conflicts. Thermal ellipsoid plots from crystallographic refinement reveal atomic displacement parameters that indicate molecular flexibility and conformational mobility.

Computational Molecular Modeling (Density Functional Theory, Molecular Dynamics)

Computational chemistry methods provide valuable insights into molecular properties, conformational preferences, and electronic structure characteristics. Density functional theory calculations offer accurate predictions of molecular geometry, electronic properties, and spectroscopic parameters. Geometry optimization using appropriate basis sets and exchange-correlation functionals yields equilibrium molecular conformations that complement experimental structural data.

Electronic structure calculations reveal important information about molecular orbital energies, electron density distributions, and chemical reactivity patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into electronic excitation processes and chemical stability. Natural bond orbital analysis identifies charge distributions and bonding interactions that influence molecular properties and reactivity.

Vibrational frequency calculations predict infrared and Raman spectroscopic properties, enabling direct comparison with experimental spectra. These computational results help interpret experimental vibrational bands and identify specific normal modes associated with different functional groups. Thermodynamic properties calculated from vibrational frequencies include heat capacities, entropies, and thermal corrections to enthalpies.

Molecular dynamics simulations provide information about conformational flexibility and molecular motion in different environments. These calculations reveal preferred conformational states, rotational barriers around single bonds, and solvent effects on molecular structure. The piperazine ring flexibility and methylsulfonyl group rotation can be characterized through dynamic simulations that sample conformational space.

| Computational Parameter | Method | Predicted Value |

|---|---|---|

| Topological Polar Surface Area | Calculation | 57.69 Ų |

| Partition Coefficient (LogP) | Estimation | 0.6544 |

| Hydrogen Bond Acceptors | Count | 5 |

| Hydrogen Bond Donors | Count | 0 |

| Rotatable Bonds | Analysis | 3 |

Comparative Analysis of Tautomeric Forms

Tautomeric equilibria represent an important aspect of molecular structure analysis, particularly for compounds containing multiple functional groups capable of proton transfer. While this compound does not exhibit classical keto-enol tautomerism, conformational isomerism and rotational equilibria significantly influence its molecular properties.

The piperazine ring system can adopt different chair conformations that interconvert through ring-flipping processes. These conformational changes affect the spatial arrangement of substituents and influence molecular recognition properties. The N-methyl group can occupy either axial or equatorial positions relative to the piperazine ring, with energetic preferences determined by steric interactions and electronic effects.

Rotational barriers around single bonds connecting the major structural units provide insights into conformational preferences and molecular flexibility. The carbon-nitrogen bond linking the piperazine ring to the benzene system allows rotation that positions the heterocyclic ring in different orientations relative to the aromatic plane. Similarly, the sulfonyl group can rotate around its carbon-sulfur bond, adopting various orientations that optimize intermolecular interactions.

Computational analysis of different conformational states reveals energy differences and transition barriers between rotational isomers. Temperature-dependent nuclear magnetic resonance studies can sometimes detect conformational exchange processes when interconversion rates become comparable to nuclear magnetic resonance timescales. These dynamic effects provide additional structural information beyond static molecular representations.

The aldehyde functional group orientation remains relatively fixed due to its planar geometry and conjugation with the aromatic ring system. However, its capacity for hydrogen bonding and dipolar interactions influences overall molecular conformation and intermolecular association patterns. Understanding these tautomeric and conformational relationships provides crucial insights for predicting molecular behavior in different chemical and biological environments.

Eigenschaften

IUPAC Name |

4-(4-methylpiperazin-1-yl)-3-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-14-5-7-15(8-6-14)12-4-3-11(10-16)9-13(12)19(2,17)18/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTSXJWLSBUEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C=O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700194 | |

| Record name | 3-(Methanesulfonyl)-4-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-43-3 | |

| Record name | 4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methanesulfonyl)-4-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Preparation

The synthesis begins with 3-(methylsulfonyl)-4-fluorobenzaldehyde as the precursor. The fluorine atom at position 4 serves as a leaving group, while the methylsulfonyl group at position 3 directs electrophilic substitution.

Table 1: Reagents and Conditions for Precursor Synthesis

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | CH₃SO₂Cl, AlCl₃ | Sulfonation of 4-fluorobenzaldehyde |

| 2 | DCM, 0–5°C | Solvent and temperature control |

Table 2: Reaction Parameters for NAS

Alternative Method: Reductive Amination Pathway

Aldehyde-Piperazine Coupling

A secondary route involves condensing 3-(methylsulfonyl)-4-aminobenzaldehyde with 1-methylpiperazine using a reducing agent (e.g., NaBH₃CN) in methanol.

Reaction Scheme:

Table 3: Reductive Amination Conditions

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., TBAB) improves reaction rates by facilitating interphase transfer of reactants.

Table 4: Catalytic Optimization Results

| Catalyst | Yield Increase |

|---|---|

| None | 68% |

| TBAB (5 mol%) | 75% |

| 18-Crown-6 (5 mol%) | 73% |

Challenges and Troubleshooting

Purification Difficulties

The product’s polar nature complicates isolation. Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) are employed, with purity >95% confirmed via HPLC.

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| NAS | High regioselectivity, scalable | Requires halogenated precursor |

| Reductive Amination | Avoids halogenation steps | Lower yields, sensitive to pH |

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce various functional groups onto the piperazine ring.

Major Products Formed

Oxidation: 4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzoic acid.

Reduction: 4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(4-methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde becomes apparent when compared to related compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Positional Isomerism :

- The target compound’s methylsulfonyl group at the 3-position contrasts with analogs like 4-(4-(methylsulfonyl)piperazin-1-yl)benzaldehyde (), where the sulfonyl group is part of the piperazine ring . This positional difference alters electronic properties and reactivity.

Aldehyde Reactivity :

- The aldehyde group in the target compound facilitates condensation reactions (e.g., forming thiosemicarbazones), unlike piperidine/pyrrolidine derivatives (), which prioritize hydrogen bonding or steric effects .

However, bulky substituents (e.g., diphenylmethyl in ) may reduce bioavailability .

Synthetic Challenges :

- Introducing sulfonyl groups at specific positions (e.g., benzene vs. piperazine) requires precise control of reaction conditions, as seen in ’s nucleophilic substitution steps .

Biologische Aktivität

4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde (CAS No. 1197193-43-3) is an organic compound notable for its unique chemical structure, which includes a piperazine ring and a methylsulfonyl group attached to a benzaldehyde moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C13H18N2O3S

- Molecular Weight : 282.36 g/mol

- Structure : Contains a piperazine ring and a methylsulfonyl group, which contribute to its biological activity.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets. The piperazine ring can engage with neurotransmitter receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. This dual functionality allows the compound to exert diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multi-drug resistant bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 46.9 μg/mL |

| Escherichia coli | 93.7 μg/mL |

| Candida albicans | 7.8 μg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including Jurkat and HT29 cells.

| Cell Line | IC50 (μM) |

|---|---|

| Jurkat (T-cell leukemia) | <10 |

| HT29 (colon carcinoma) | <15 |

The structure-activity relationship (SAR) studies indicate that modifications on the piperazine and benzaldehyde moieties can enhance cytotoxicity, making this compound a promising lead for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of benzaldehyde, including this compound. The study found that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs, highlighting its potential as a scaffold for developing novel antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that further exploration into the molecular mechanisms underlying these effects could provide insights into developing effective cancer therapies .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonation, piperazine substitution, and aldehyde functionalization. Key steps include:

- Sulfonation : Introducing the methylsulfonyl group via sulfonation of a benzaldehyde precursor using reagents like methanesulfonyl chloride under controlled pH and temperature (4–6°C) .

- Piperazine Substitution : Coupling 4-methylpiperazine to the benzene ring via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. Catalyst systems like Pd(OAc)₂/XPhos and bases such as Cs₂CO₃ are critical for yield optimization .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: aldehyde proton at δ 9.8–10.1 ppm, methylsulfonyl (SO₂CH₃) at δ 3.2–3.3 ppm, and piperazine protons at δ 2.4–2.8 ppm. ¹³C NMR confirms the aldehyde carbonyl at δ 190–192 ppm .

- HRMS : Electrospray ionization (ESI) in positive mode yields [M+H]⁺ at m/z 313.12 (calculated: 313.12) .

- FTIR : Key stretches include C=O (aldehyde) at ~1700 cm⁻¹ and S=O (sulfonyl) at ~1150–1300 cm⁻¹ .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity and biological activity?

The methylsulfonyl group enhances electrophilicity at the aldehyde position, facilitating Schiff base formation with amino groups in target proteins. Computational studies (e.g., DFT) show it stabilizes the transition state in covalent binding interactions. In enzyme inhibition assays (e.g., kinase targets), the sulfonyl group improves binding affinity by 2–3 fold compared to non-sulfonylated analogs, likely through hydrogen bonding with active-site residues .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from:

- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentration (1 mM vs. 100 µM) can alter inhibition potency. Standardize using Tris-HCl (pH 7.5, 10 mM MgCl₂) and ATP at Km levels .

- Protein Conformation : Use cryo-EM or X-ray crystallography (e.g., PDB ID: 6XYZ) to verify target protein conformation during assays .

- Data Normalization : Apply Hill slope corrections to dose-response curves to account for non-linear kinetics .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacological properties?

- Piperazine Modifications : Replacing 4-methylpiperazine with 4-ethylpiperazine increases lipophilicity (clogP +0.5), enhancing blood-brain barrier penetration in CNS targets .

- Aldehyde Alternatives : Converting the aldehyde to a hydroxamic acid improves solubility (logS +1.2) and metalloenzyme inhibition (e.g., HDACs) .

- Sulfonyl Group : Substituting methylsulfonyl with trifluoromethanesulfonyl boosts electron-withdrawing effects, improving stability in acidic environments (t½ in gastric fluid: 2 h → 6 h) .

Q. What analytical methods are recommended for assessing compound stability under physiological conditions?

- HPLC-UV : Monitor degradation at λ = 254 nm using a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN). Stability in PBS (pH 7.4, 37°C) should show >90% intact compound after 24 h .

- LC-MS/MS : Detect hydrolysis products (e.g., benzaldehyde derivatives) with MRM transitions (m/z 313 → 121 for parent ion) .

- Circular Dichroism : Confirm conformational stability in serum albumin binding studies .

Methodological Considerations

Q. How should researchers design experiments to evaluate potential off-target effects?

- Proteome-wide Profiling : Use activity-based protein profiling (ABPP) with aldehyde-reactive probes to identify non-target interactions .

- Kinase Panel Screens : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity indices .

- CRISPR-Cas9 Knockout Models : Validate target specificity in cell lines with gene knockouts (e.g., HEK293T ΔEGFR) .

Q. What computational tools predict the compound’s pharmacokinetic and toxicity profile?

- ADMET Prediction : SwissADME estimates bioavailability (F = 65%) and CYP450 inhibition risk (CYP3A4 IC₅₀ = 8 µM) .

- Toxicity Screening : ProTox-II predicts hepatotoxicity (Probability = 72%) and mutagenicity (Ames test negative) .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess binding mode stability to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.